molecular formula C12H12N2O B3047821 1-(3-Cyanophenyl)-3-(dimethylamino)acrolein CAS No. 145276-31-9

1-(3-Cyanophenyl)-3-(dimethylamino)acrolein

Cat. No. B3047821
CAS RN: 145276-31-9
M. Wt: 200.24 g/mol
InChI Key: SLKQIWXTDLZLPZ-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-3-(dimethylamino)acrolein, also known as CDDA, is a small molecule that has been found to have numerous applications in scientific research. CDDA is a fluorescent compound that can be used to visualize and track various biological processes.

Scientific Research Applications

Synthesis and Transformations in Organic Chemistry

Research highlights the utility of related compounds in the synthesis of tetrazolyl acroleins, demonstrating innovative pathways in organic synthesis. For instance, the oxidative degradation of 1-methoxy-4-aryltetrazolyldienes yields tetrazolyl acroleins, which undergo further transformations to produce pyrazolyl derivatives (Nagy et al., 2003). This research underscores the compound's role in facilitating complex chemical transformations, highlighting its importance in synthetic organic chemistry.

Chemical Reactivity and Derivative Synthesis

The coupling reaction between 3-(dimethylamino)acrolein and various agents, such as arenediazonium chlorides, underscores the compound's reactivity, leading to the synthesis of 2-(arylhydrazono)aldehydes. These derivatives are precursors for the synthesis of pyrazoles and arylazolopyrimidines, indicating the compound's utility in generating structurally diverse molecules (Makhseed et al., 2007).

Acrolein Detection and Cancer Research

The detection of acrolein, a biomarker in various diseases, showcases the application of 1-(3-Cyanophenyl)-3-(dimethylamino)acrolein derivatives in medical research. Techniques for acrolein detection, utilizing reactions with phenyl azide, offer insights into diagnosing and therapeutic purposes, especially in cancer research. This method has been applied to visualize breast cancer tissues, demonstrating potential clinical applications for surgery (Pradipta & Tanaka, 2020).

Antioxidant Properties and Neuroprotection

The antioxidant properties of certain derivatives, such as robinetinidol-(4beta-->8)-epigallocatechin 3-O-gallate from Acacia mearnsii, protect against acrolein-induced oxidative damage. This research offers a molecular basis for neuroprotective strategies against diseases like Alzheimer's, where acrolein has been implicated (Huang et al., 2010).

properties

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)7-6-12(15)11-5-3-4-10(8-11)9-13/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKQIWXTDLZLPZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-3-(dimethylamino)acrolein

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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